Homogentisic acid is a dihydroxyphenylacetic acid having the two hydroxy substituents at the 2- and 5-positions. It has a role as a human metabolite and a plant metabolite. It is a dihydroxyphenylacetic acid and a member of hydroquinones. It is functionally related to a phenylacetic acid. It is a conjugate acid of a homogentisate. Homogentisic acid is a natural product found in Penicillium commune, Penicillium simplicissimum, and other organisms with data available. Homogentisic acid is an intermediate of the metabolic breakdown of tyrosine and phenylalanine; it occurs in the urine in cases of alkaptonuria. (OMIN 203500) Homogentisic acid is the primary precursor of melanin synthesis in Vibrio cholerae. Dihydroxyphenylacetic acid with hydroxyls at the 2 and 5 positions of the phenyl ring.
Related Compounds
Tyrosine
Compound Description: Tyrosine is an aromatic amino acid integral to protein synthesis. It serves as a precursor for various bioactive molecules, including dopamine, epinephrine, norepinephrine, and thyroid hormones. In the context of alkaptonuria, tyrosine metabolism is disrupted, leading to the accumulation of homogentisic acid [, ].
Relevance: Tyrosine is the primary precursor of homogentisic acid in the metabolic pathway. A deficiency in the enzyme homogentisate 1,2-dioxygenase, responsible for breaking down homogentisic acid, leads to its accumulation and the development of alkaptonuria [, ].
Phenylalanine
Compound Description: Phenylalanine, another essential amino acid, is vital for protein synthesis and a precursor to tyrosine. Like tyrosine, phenylalanine metabolism is also implicated in alkaptonuria, as its breakdown ultimately leads to homogentisic acid production [].
Relevance: Phenylalanine is indirectly related to homogentisic acid as it is first converted to tyrosine in the metabolic pathway. This link further emphasizes the significance of the tyrosine metabolic pathway in the context of alkaptonuria [].
4-Hydroxyphenylpyruvic Acid
Compound Description: 4-Hydroxyphenylpyruvic acid is an intermediate in the metabolic pathway of tyrosine and phenylalanine. It is converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase [, , , ].
Relevance: 4-Hydroxyphenylpyruvic acid is a direct precursor to homogentisic acid in the metabolic pathway. Its presence further highlights the step-by-step enzymatic reactions involved in this pathway and how disruptions can lead to alkaptonuria [, , , ].
Nitisinone
Compound Description: Nitisinone is an orphan drug used to treat alkaptonuria. It acts as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, the enzyme responsible for converting 4-hydroxyphenylpyruvic acid to homogentisic acid [, ].
Relevance: Nitisinone, by inhibiting 4-hydroxyphenylpyruvate dioxygenase, effectively reduces the production of homogentisic acid. This highlights its therapeutic potential in managing alkaptonuria by addressing the root cause of the metabolic buildup [, ].
Benzoquinone Acetic Acid
Compound Description: Benzoquinone acetic acid is an oxidation product of homogentisic acid. It is believed to play a role in the pigmentation observed in alkaptonuria patients and may contribute to the development of ochronotic arthritis [].
Relevance: Benzoquinone acetic acid is a downstream product of homogentisic acid oxidation. It illustrates the further reactions homogentisic acid can undergo and its potential implications in the clinical manifestation of alkaptonuria [].
2,5-Dimethoxyphenylacetic Acid
Compound Description: 2,5-Dimethoxyphenylacetic acid is a methylated derivative of homogentisic acid used in the chemical synthesis of homogentisic acid [].
Relevance: 2,5-Dimethoxyphenylacetic acid serves as a synthetic precursor to homogentisic acid. Its use highlights the methods employed in producing homogentisic acid for research and potential therapeutic purposes [].
p-Hydroxyphenylacetaldehyde
Compound Description: p-Hydroxyphenylacetaldehyde is an intermediate in the alternative tyrosine catabolism pathway found in Yarrowia lipolytica, leading to the production of homogentisic acid [].
Relevance: p-Hydroxyphenylacetaldehyde is a precursor to homogentisic acid in the alternative tyrosine catabolic pathway, showcasing the diverse metabolic routes present in different organisms [].
p-Hydroxyphenylacetic acid
Compound Description: p-Hydroxyphenylacetic acid is another intermediate in the alternative tyrosine catabolism pathway found in Yarrowia lipolytica, situated downstream of p-hydroxyphenylacetaldehyde and upstream of homogentisic acid [].
Relevance: p-Hydroxyphenylacetic acid is positioned between p-hydroxyphenylacetaldehyde and homogentisic acid in the alternative metabolic pathway, further elucidating the sequence of reactions involved [].
p-Hydroxyphenylethanol
Compound Description: p-Hydroxyphenylethanol is a byproduct generated alongside p-hydroxyphenylacetic acid during the spontaneous disproportionation of p-hydroxyphenylacetaldehyde in the Yarrowia lipolytica tyrosine catabolism pathway [].
Relevance: p-Hydroxyphenylethanol arises from the same precursor as homogentisic acid in the alternative pathway, offering insight into the potential side reactions and byproducts generated during this process [].
Gentisic Acid
Compound Description: Gentisic acid, a dihydroxybenzoic acid, possesses anti-inflammatory and antioxidant properties. It does not interfere with the specific test used for detecting homogentisic acid in alkaptonuria diagnosis [].
Relevance: While structurally similar to homogentisic acid, gentisic acid does not interfere with its detection, highlighting the specificity of the analytical methods used in diagnosing alkaptonuria [].
Synthesis Analysis
Homogentisic acid can be synthesized through several methods:
Ozonolysis of Hydroquinone Derivatives: One notable method involves the ozonization of dibenzoylallylhydroquinone, which yields homogentisic acid as a product. This method highlights the utility of ozone in cleaving double bonds in aromatic compounds.
Biosynthesis: In biological systems, homogentisic acid is formed from the degradation of tyrosine through a series of enzymatic reactions. The pathway involves the conversion of tyrosine to p-hydroxyphenylpyruvate, which is then transformed into homogentisic acid by the action of specific enzymes.
Chemical Synthesis: Laboratory synthesis can also be achieved through various chemical reactions involving simpler organic compounds, although these methods are less common compared to biosynthetic routes.
Molecular Structure Analysis
Homogentisic acid has the molecular formula C8H8O4 and a molecular weight of approximately 168.15 g/mol. Its structure features a benzene ring with two hydroxyl groups and two carbonyl groups (ketones), contributing to its reactivity:
Structural Formula:
C6H4(OH)2(C O)2
The compound exhibits two primary functional groups: hydroxyl (-OH) and carbonyl (C=O), which influence its chemical behavior and interactions in biological systems.
Chemical Reactions Analysis
Homogentisic acid participates in various chemical reactions:
Oxidation Reactions: It can undergo oxidation to form 1,4-benzoquinone, which is significant in understanding its role in alkaptonuria and related metabolic pathways. This reaction is facilitated by oxygen and can be accelerated under alkaline conditions.
Polymerization: Under certain conditions, homogentisic acid can polymerize to form complex structures that resemble melanin-like pigments. This polymerization process is influenced by factors such as pH and the presence of reactive oxygen species.
Spectroscopic Analysis: Techniques like electrospray ionization mass spectrometry have been employed to study the behavior of homogentisic acid in solution, revealing insights into its stability and reactivity under different conditions.
Mechanism of Action
The mechanism of action for homogentisic acid primarily involves its role in metabolic pathways related to tyrosine degradation:
In normal metabolism, homogentisic acid is converted into maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase.
In individuals with alkaptonuria, this conversion fails due to enzyme deficiency, leading to excessive accumulation of homogentisic acid.
The accumulated homogentisic acid undergoes oxidation and polymerization, resulting in dark pigments that deposit in connective tissues, causing various health issues such as arthritis and cardiovascular problems.
Physical and Chemical Properties Analysis
Homogentisic acid exhibits several notable physical and chemical properties:
Applications
Homogentisic acid has several scientific applications:
Clinical Diagnosis: Its measurement in urine is critical for diagnosing alkaptonuria. Elevated levels indicate a deficiency in the metabolic pathway involving tyrosine degradation.
Research Tool: Due to its unique properties and reactivity, homogentisic acid serves as a model compound for studying oxidative stress and polymerization processes relevant to diseases associated with aging and connective tissue disorders.
Biochemical Studies: It aids in understanding metabolic disorders linked to aromatic amino acids and their implications on human health.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Homogentisate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (2,6-dihydroxyphenyl)acetic (homogentisic) acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It derives from an acetate. It is a conjugate base of a homogentisic acid.
JT010 is a transient receptor potential ankyrin 1 (TRPA1) agonist (EC50 = 0.65 nM in a calcium influx assay). It is selective for TRPA1 over TRP vanilloid 1 (TRPV1), TRPV3, TRPV4, TRP canonical channel 5 (TRPC5), TRP melastatin 2 (TRPM2), and TRPM8 channels at 1 µM. JT010 is a potent and TRPA1-selective channel activator via covalent modification of TRPA1 active site Cys621. JT010 opens the TRPA1 channel by covalently and site-selectively binding to Cys621 (EC50 = 0.65 nM). The results suggest that a single modification of Cys621 is sufficient to open the TRPA1 channel. The TRPA1-selective probe described herein might be useful for further mechanistic studies of TRPA1 activation.
JS-K is a nitric oxide (NO) donor that reacts with glutathione to generate NO at physiological pH. It inhibits proliferation of HL-60 cells (IC50 = 0.5 µM), which is prevented by the glutathione precursor N-acetyl-L-cysteine, and inhibits growth of the solid tumor cell lines PPC-1, DLD-1, and Meth A. It decreases tumor volume by over 50% in an HL-60 mouse xenograft model when used at a dose of 4 µmol/kg, i.v., three times per week. JS-K inhibits proliferation, induces apoptosis, and disrupts the cell cycle of Jurkat T acute lymphoblastic leukemia cells. It also induces S-nitrosylation of β-catenin followed by dose-dependent degradation of nuclear β-catenin and S-nitrosylated nuclear β-catenin levels. JS-K is a Nitric oxide donor; antiproliferative.
N-(4-amino-2-methyl-6-quinolinyl)-2-[(4-ethylphenoxy)methyl]benzamide is an aminoquinoline. An antagonist of nociceptin receptor and analgesic agent, evaluated for its use in cancer treatment.
JTE-052 is a potent and selective JAK inhibitor. JTE-052 regulates contact hypersensitivity by downmodulating T cell activation and differentiation. JTE-052 improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling. JTE-052 inhibited the JAK1, JAK2, JAK3, and tyrosine kinase (Tyk)2 enzymes in an adenosine triphosphate (ATP)-competitive manner and inhibited cytokine signaling evoked by IL-2, IL-6, IL-23, granulocyte/macrophage colony-stimulating factor, and IFN-α. JTE-052 inhibited the activation of inflammatory cells, such as T cells, B cells, monocytes, and mast cells, in vitro.
JTC 801 is an antagonist of the nociceptin receptor (ORL1; Ki = 44.5 nM; IC50 = 94 nM) that is >100-, >100-, and >3-fold more selective for ORL1 over the related δ-, κ-, and µ-opioid receptors, respectively. It demonstrates anti-nociceptive effects in acute pain models in mice upon oral administration at 1 mg/kg. JTC-801 is an opioid analgesic drug used in scientific research. JTC-801 is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor. The noiciceptin receptor has complex effects which are involved in many processes involved in pain and inflammation responses, and activation of this receptor can either increase or reduce pain depending on dose. Drugs acting at the noiciceptin receptor may influence the effects of traditional analgesics such as NSAIDs, μ-opioid agonists, and cannabinoids. JTC-801 is an orally active drug that blocks the nociceptin receptor and produces analgesic effects in a variety of animal studies, and is particularly useful for neuropathic pain and allodynia associated with nerve injury.
Sphingosine-1-phosphate (S1P) is a bioactive lipid that exhibits a broad spectrum of biological activities including cell proliferation, survival, migration, cytoskeletal organization, and morphogenesis. It exerts its activity by binding to five distinct G protein-coupled receptors, S1P1/EDG-1, S1P2/EDG-5, S1P3/EDG-3, S1P4/EDG-6, and S1P5/EDG-8.1,2 JTE-013 is a potent, selective sphingosine-1-phosphate 2 (S1P2) receptor antagonist that binds to the human and rat receptors with IC50 values of 17 and 22 nM, respectively, (IC50 values >10 µM for human S1P1 and S1P3). It reverses the inhibitory effects of S1P on cell migration of vascular endothelial cells and smooth muscle cells. Similarly, JTE-013 reverses the inhibition of S1P on invasion and migration of B16 melanoma cells. JTE-013 inhibits S1P-induced contraction of, as well as cyclic AMP accumulation in, coronary artery smooth muscle cells. Sphingosine 1-phosphate (S1P) receptor antagonist JTE-013 is a potent, selective sphingosine-1-phosphate 2 (S1P2) receptor antagonist that binds to the human and rat receptors with IC50 values of 17 and 22 nM, respectively, (IC50 values >10 µM for human S1P1 and S1P3).
JTE 7-31 is a selective cannabinoid receptor agonist. It is a reasonably highly selective CB2 agonist, but still retains appreciable affinity at CB1, with a Ki of 0.088nM at CB2 vs 11nM at CB1